molecular formula C8H9NO3 B2455061 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid CAS No. 90005-94-0

3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid

Cat. No.: B2455061
CAS No.: 90005-94-0
M. Wt: 167.164
InChI Key: TYZFIRIWLBTRQJ-UHFFFAOYSA-N
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Description

3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the pyrrole ring and a propanoic acid moiety.

Biochemical Analysis

Biochemical Properties

Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents .

Cellular Effects

The specific cellular effects of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid are not well-studied. Indole derivatives, which are structurally similar to pyrrole derivatives, have been shown to have various effects on cells. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrrole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of pyrrole derivatives can vary with dosage .

Metabolic Pathways

Pyrrole derivatives are known to be involved in various metabolic pathways and can interact with various enzymes and cofactors .

Transport and Distribution

Pyrrole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Pyrrole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid typically involves the reaction of pyrrole derivatives with appropriate aldehydes and carboxylic acids. One common method involves the condensation of pyrrole-2-carboxaldehyde with β-alanine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 3-(2-Carboxy-1h-pyrrol-1-yl)propanoic acid

    Reduction: 3-(2-Hydroxymethyl-1h-pyrrol-1-yl)propanoic acid

    Substitution: Various halogenated or nitrated derivatives of the pyrrole ring

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various chemical and biological properties .

Properties

IUPAC Name

3-(2-formylpyrrol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-6-7-2-1-4-9(7)5-3-8(11)12/h1-2,4,6H,3,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFIRIWLBTRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90005-94-0
Record name 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid
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